![molecular formula C6H12Cl2N4O2 B2597531 Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride CAS No. 2309447-76-3](/img/structure/B2597531.png)
Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride, commonly known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a triazole derivative that has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
MTAA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MTAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of MTAA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. Studies have shown that MTAA can inhibit the activity of bacterial and fungal enzymes, as well as viral proteins, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
MTAA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. MTAA has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, MTAA has been shown to have antioxidant properties, making it a potential candidate for the development of new therapies for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTAA in lab experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. MTAA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MTAA in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on MTAA. One potential area of research is the development of new drugs based on MTAA's antimicrobial, antifungal, and antiviral properties. Another potential area of research is the development of new fluorescent probes based on MTAA's ability to detect metal ions. Additionally, further studies are needed to fully understand the mechanism of action of MTAA and its potential side effects.
Métodos De Síntesis
MTAA can be synthesized using several methods, including the reaction of 3-aminomethyl-1,2,4-triazole with methyl 2-bromoacetate and subsequent hydrolysis of the resulting ester. Another method involves the reaction of 3-aminomethyl-1,2,4-triazole with dimethyl sulfate and subsequent hydrolysis of the resulting ester. Both methods result in the formation of MTAA as a dihydrochloride salt.
Propiedades
IUPAC Name |
methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;;/h4H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKDRXWLSERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2597448.png)
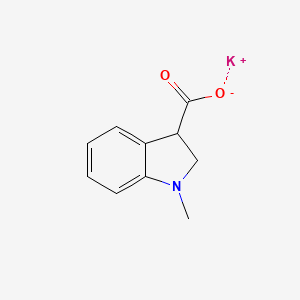
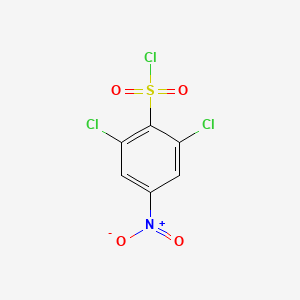
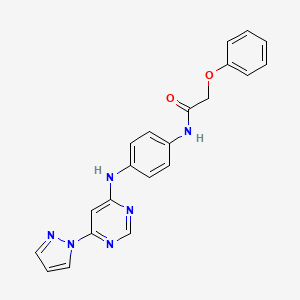
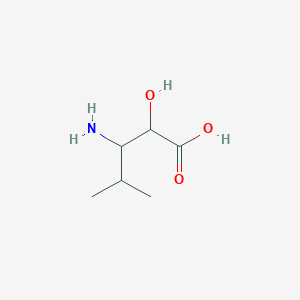
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2597456.png)
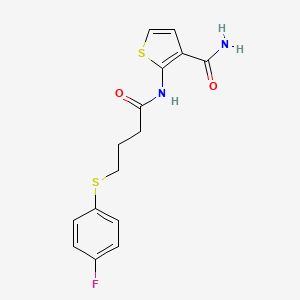
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)

![Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2597467.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)
